molecular formula C8H9FO3 B1333034 4-Fluoro-2,6-bis(hydroxymethyl)phenol CAS No. 71643-58-8

4-Fluoro-2,6-bis(hydroxymethyl)phenol

Cat. No. B1333034
CAS RN: 71643-58-8
M. Wt: 172.15 g/mol
InChI Key: GETCNIWYTGPBMQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-Fluoro-2,6-bis(hydroxymethyl)phenol, is a fluorinated phenol derivative characterized by the presence of a fluorine atom at the 4-position and hydroxymethyl groups at the 2 and 6 positions of the phenolic ring. This structure is related to various bisphenols, which are widely recognized for their industrial applications and potential endocrine-disrupting properties . The presence of fluorine and hydroxymethyl groups suggests potential reactivity and applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of fluorinated phenols can be achieved through various methods. One approach involves the regioselective [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 2-fluoro-3-silyloxy-2-en-1-ones, which could potentially be adapted for the synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol . Another method for synthesizing related compounds includes the reaction of phenol with hexafluoroacetone, which could be modified to incorporate hydroxymethyl groups at the desired positions .

Molecular Structure Analysis

The molecular structure of related bis(hydroxymethyl)phenols has been studied, revealing that these compounds can form hydrogen-bonded assemblages resulting in sheet-like structures . The presence of fluorine could influence the molecular geometry and intermolecular interactions due to its electronegativity and size.

Chemical Reactions Analysis

Fluorinated phenols, including those with hydroxymethyl groups, can participate in various chemical reactions. For instance, they can be used as precursors in the synthesis of more complex molecules, such as those bearing a fluorophenoxy moiety . The hydroxymethyl groups offer additional reactivity, potentially allowing for further functionalization or polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2,6-bis(hydroxymethyl)phenol would likely be influenced by the presence of both the fluorine atom and the hydroxymethyl groups. Fluorine substitution typically affects the acidity of phenols and can enhance the thermal stability of the compounds . The hydroxymethyl groups, on the other hand, are polar and can participate in hydrogen bonding, which could affect the solubility and boiling point of the compound .

Scientific Research Applications

4-Fluoro-2,6-bis(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H9FO3 . It’s used in various scientific research fields .

One potential application of m-aryloxy phenols, a group of compounds that includes 4-Fluoro-2,6-bis(hydroxymethyl)phenol, is in the production of plastics, adhesives, and coatings . They can improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

  • Pharmaceutical Testing

    • This compound can be used in pharmaceutical testing . The hydroxy group in the molecule is responsible for its solubility in water and polar organic solvents .
    • The concentration of 4-fluoro-2,6-bis(hydroxymethyl)phenol in solution can be measured using the potentiometric parameter tetraethylammonium ion .
    • Phenols, including this compound, are characterized by their ability to donate an electron pair (e.g., phenolic hydroxyl group) to an oxidizing agent such as hydrogen peroxide, which produces a radical cation .
  • Material Science

    • As a member of the m-aryloxy phenols group, this compound can be used in the production of plastics, adhesives, and coatings . It can improve these materials’ thermal stability and flame resistance .
    • It also has potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Antioxidants, Ultraviolet Absorbers, and Flame Retardants

    • m-Aryloxy phenols, a group that includes 4-Fluoro-2,6-bis(hydroxymethyl)phenol, have a wide range of applications .
    • They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • They also serve as antioxidants, ultraviolet absorbers, and flame retardants .
  • Bioactive Natural Products and Conducting Polymers

    • Phenol derivatives, including 4-Fluoro-2,6-bis(hydroxymethyl)phenol, have high potential for synthesizing bioactive natural products and conducting polymers .
    • Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

4-fluoro-2,6-bis(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETCNIWYTGPBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368454
Record name 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-bis(hydroxymethyl)phenol

CAS RN

71643-58-8
Record name 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,6-bis(hydroxymethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Abbaspour, MA Kamyabi… - Journal of Chemical & …, 2003 - ACS Publications
The acidity constants of four phenol derivatives, 4-methyl-2,6-bis(hydroxymethyl)phenol, 4-fluoro-2,6-bis(hydroxymethyl)phenol, 4-chloro-2,6-bis(hydroxymethyl)phenol, and 4-bromo-2,…
Number of citations: 17 pubs.acs.org
S Mameri, AM Ako, F Yesil, M Hibert… - European Journal of …, 2014 - Wiley Online Library
A series of 2,6‐bis(hydroxymethyl)‐4‐R‐phenol ligands (H 3 L R ; R = H, F, Cl, Br, I, Ph, NH 2, NO 2 , SMe) have either been newly synthesized or the existing syntheses have been …
R Ruiz, M Rosés, C Ràfols, E Bosch - Analytica chimica acta, 2005 - Elsevier
A simple linear approach to estimate the aqueous pK a of compounds sparingly soluble in water, mainly drugs, from solely one pK a value determined in any methanol/water mixture is …
Number of citations: 40 www.sciencedirect.com

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